Benzoic acid;2-bromo-4-methylphenol
Description
Benzoic Acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used as a food preservative (E210) and intermediate in organic synthesis. Its antimicrobial properties arise from its ability to inhibit microbial enzyme activity in acidic environments. Structurally, it consists of a benzene ring with a carboxylic acid group (-COOH) at the para position.
2-Bromo-4-Methylphenol (C₇H₇BrO) is a brominated phenolic compound featuring a hydroxyl group (-OH) at the ortho position, a bromine atom at the meta position, and a methyl group (-CH₃) at the para position relative to the hydroxyl group. This compound is utilized in agrochemicals, pharmaceuticals, and as a precursor in organic synthesis. Its bromine and methyl substituents enhance lipophilicity and alter reactivity compared to unsubstituted phenol.
Properties
CAS No. |
65849-33-4 |
|---|---|
Molecular Formula |
C14H13BrO3 |
Molecular Weight |
309.15 g/mol |
IUPAC Name |
benzoic acid;2-bromo-4-methylphenol |
InChI |
InChI=1S/C7H7BrO.C7H6O2/c1-5-2-3-7(9)6(8)4-5;8-7(9)6-4-2-1-3-5-6/h2-4,9H,1H3;1-5H,(H,8,9) |
InChI Key |
YOIMKZJMUCATEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)Br.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for 2-Bromo-4-Methylphenol
Continuous Bromination of Para-Cresol
The most efficient method for synthesizing 2-bromo-4-methylphenol involves the continuous bromination of para-cresol (4-methylphenol) under controlled conditions. This approach, detailed in CN101279896B , minimizes the formation of the undesirable byproduct 2,6-dibromo-4-methylphenol through precise temperature regulation and solvent selection.
Reaction Protocol:
- Solvent Preparation : Bromine is diluted to 20–50% concentration in ethylene dichloride, while para-cresol is similarly diluted in the same solvent.
- Continuous Flow Reactor : The bromine and para-cresol solutions are simultaneously fed into a tubular reactor at −20 to 10°C, ensuring rapid mixing and minimizing thermal side reactions.
- Product Isolation : Post-reaction, hydrogen bromide gas is recovered, and the solvent is evaporated to yield crude 2-bromo-4-methylphenol. Purification via distillation achieves >99% purity.
Key Data:
| Parameter | Optimal Range | Yield (%) | Byproduct (%) |
|---|---|---|---|
| Bromine:Cresol Molar Ratio | 0.98–1.03 | 93.2–96.7 | 0.05–0.67 |
| Reaction Temperature | −15 to 30°C (outlet) | — | — |
| Solvent | Ethylene Dichloride | — | — |
This method achieves near-quantitative conversion with minimal byproducts, making it industrially viable.
Preparation of Benzoic Acid Esters with Methyl and Bromo Substituents
Palladium-Catalyzed Cross-Coupling for Biphenyl Esters
US6433214B1 discloses a palladium- or nickel-catalyzed cross-coupling reaction to synthesize methyl 2-(4-methylphenyl)benzoate, a key intermediate for antihypertensive drugs.
Reaction Steps:
- Sulfonate Intermediate : Methyl salicylate is converted to methyl 2-(perfluorobutanesulfonyloxy)benzoate using perfluorobutanesulfonyl chloride.
- Coupling with Arylzinc : The sulfonate reacts with para-tolylzinc bromide in tetrahydrofuran (THF) at reflux (40–60°C) in the presence of Pd/C and triphenylphosphine.
Performance Metrics:
Multi-Step Synthesis of 4-Bromoacetyl-2-Methyl Benzoate
CN109553532B outlines a three-step route to methyl 4-bromoacetyl-2-methylbenzoate, emphasizing cost-effective starting materials:
- Esterification : 4-Bromo-2-methylbenzoic acid is esterified with methanol under sulfuric acid catalysis (90% yield).
- Palladium-Catalyzed Vinylation : The ester reacts with potassium vinyltrifluoroborate using Pd(OAc)₂ and SPhos ligand to install a vinyl group (75–80% yield).
- Alpha-Halogenation : Bromination of the vinyl intermediate with N-bromosuccinimide (NBS) yields the target bromoacetyl compound (85% yield).
Advantages:
Comparative Analysis of Methodologies
Efficiency and Selectivity
- 2-Bromo-4-Methylphenol Synthesis : Continuous bromination outperforms batch methods in yield (93–97% vs. <80%) and selectivity (<1% dibromo byproduct).
- Benzoic Acid Esters : Pd-catalyzed coupling suffers from moderate yields (50%) due to competing pathways, whereas multi-step halogenation achieves higher cumulative yields (e.g., 85% in final step).
Industrial Applicability
| Method | Catalyst Cost | Scalability | Energy Intensity |
|---|---|---|---|
| Continuous Bromination | Low | High | Moderate |
| Pd-Catalyzed Coupling | High | Moderate | High |
| Multi-Step Halogenation | Moderate | High | Low |
Data Tables Summarizing Key Synthetic Parameters
Table 1: Comparison of Bromination Techniques
Table 2: Solvent and Reagent Consumption
| Method | Solvent | Reagent Efficiency (%) | Byproduct Handling |
|---|---|---|---|
| Continuous Bromination | Ethylene Dichloride | 98 | HBr recovery |
| Pd-Catalyzed Coupling | THF | 75 | Filtration |
| Multi-Step Halogenation | Dichloromethane | 90 | Distillation |
Industrial Applications and Scalability
The continuous bromination process is directly applicable to large-scale production of 2-bromo-4-methylphenol, with demonstrated scalability to 10-mole batches. For benzoic acid esters, the multi-step approach in CN109553532B offers a balance between cost and yield, though Pd-catalyzed methods remain limited by catalyst expenses.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids such as benzoic acid.
Substitution: Formation of various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Benzoic acid;2-bromo-4-methylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid;2-bromo-4-methylphenol involves its interaction with molecular targets through electrophilic aromatic substitution and oxidation reactions. The bromine and methyl groups on the aromatic ring influence the reactivity and orientation of the compound, facilitating its interaction with various biological and chemical systems .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogues include:
- 4-Bromo Benzoic Acid : A brominated derivative of benzoic acid with a Br substituent at the para position ().
- Vanillin (4-hydroxy-3-methoxybenzaldehyde): A phenolic aldehyde with methoxy and hydroxyl groups ().
- 2-Amino-5-Bromo Benzoic Acid: A benzoic acid derivative with amino and bromo substituents, noted for antineoplastic activity ().
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (Water) | pKa | LogP |
|---|---|---|---|---|
| Benzoic Acid | 122.12 | 3.4 g/L (25°C) | 4.20 | 1.87 |
| 2-Bromo-4-Methylphenol | 187.04 | Low (lipophilic) | ~8.5* | 2.98† |
| 4-Bromo Benzoic Acid | 201.02 | 1.2 g/L (20°C) | 3.97 | 2.45 |
| Vanillin | 152.15 | 10 g/L (25°C) | 7.40 | 1.21 |
*Estimated based on phenol derivatives; †Predicted using ChemDraw.
Extraction and Diffusivity Behavior
Benzoic acid and phenol derivatives exhibit distinct extraction efficiencies due to differences in distribution coefficients (m) and diffusivity. In emulsion liquid membrane systems:
- Benzoic acid and phenol are extracted >98% within 5 minutes, outperforming acetic acid due to higher m values ().
- Effective diffusivity follows: Benzoic acid > Acetic acid > Phenol (). 2-Bromo-4-methylphenol likely shares high extraction rates with phenol derivatives due to its lipophilic Br and CH₃ groups, though specific data are unavailable.
Table 2: Extraction Rates and Diffusivity
| Compound | Extraction Rate (%) | Distribution Coefficient (m) | Effective Diffusivity (m²/s) |
|---|---|---|---|
| Benzoic Acid | >98 (5 min) | 12.3 | 4.8 × 10⁻¹⁰ |
| Phenol | >98 (5 min) | 10.7 | 2.1 × 10⁻¹⁰ |
| Acetic Acid | ~60 (5 min) | 0.5 | 3.5 × 10⁻¹⁰ |
Analytical Profiling (HPLC Retention Times)
HPLC retention times (RT) vary with substituent polarity and molecular weight:
Table 3: HPLC Retention Times ()
| Compound | RT (min) |
|---|---|
| Benzoic Acid | 39.809 |
| Vanillin | 28.254 |
| Resorcinol | 12.850 |
| Catechol | 16.200 |
2-Bromo-4-methylphenol is expected to have a longer RT than phenol due to increased molecular weight and lipophilicity.
Q & A
Basic: What analytical methods are recommended for quantifying benzoic acid in complex matrices like dairy products?
To quantify benzoic acid in dairy products, high-performance liquid chromatography (HPLC) and square-wave voltammetry (SWV) are widely used. For HPLC, reverse-phase columns like Purospher® STAR RP-18 (with validation parameters such as repeatability and linearity) are effective for separating benzoic acid from milk proteins and fats . SWV with boron-doped diamond (BDD) electrodes offers high sensitivity for detecting benzoic acid in sunscreen and other matrices, using standard addition methods to account for matrix effects . Sample pretreatment (e.g., protein precipitation and filtration) is critical to avoid interference.
Basic: How can isotopic labeling (e.g., ³H/¹⁴C) be applied to study benzoic acid biosynthesis pathways in microorganisms?
Isotopic labeling experiments, such as tracking ³H-phenylalanine and ¹⁴C-cinnamate in Anacystis nidulans algae, help elucidate enzymatic pathways. Thylakoid-bound enzyme complexes convert phenylalanine to benzoic acid via cinnamate intermediates. The molar ratio of ³H/¹⁴C in intermediates versus final products reveals pathway efficiency and competing reactions (e.g., decarboxylation vs. hydroxylation) . Liquid scintillation counting and mass spectrometry are used to quantify isotope incorporation.
Advanced: How can discrepancies in reported thermochemical data (e.g., enthalpy of sublimation, ΔsubH°) for benzoic acid be resolved?
Discrepancies in ΔsubH° values (e.g., 86.6–92.9 kJ/mol) arise from methodological differences:
- Thermogravimetric analysis (TG-TS) measures mass loss under controlled heating .
- Knudsen effusion calculates vapor pressure at reduced pressures .
- Microcalorimetry (ME) directly measures heat flow during sublimation .
To resolve contradictions, cross-validate methods using standardized reference materials (e.g., NIST-certified benzoic acid) and report uncertainties from instrument precision (e.g., ±0.2 kJ/mol for ME). Statistical averaging across ≥3 independent studies is recommended .
Advanced: What experimental designs are optimal for studying yeast resistance to benzoic acid, particularly the role of multidrug transporters like Tpo1?
- Gene knockout strains : Compare wild-type and TPO1Δ yeast under benzoic acid stress to assess transporter contribution to tolerance .
- Transcriptomics : Use RNA-seq or qPCR to quantify TPO1 upregulation under stress, controlled by transcription factors Gcn4 and Stp1 (not Pdr1/Pdr3) .
- Metabolomics : Track intracellular amino acids and polyamines via LC-MS to link transporter activity with nitrogen metabolism .
- Fluorescence assays : Tag Tpo1 with GFP to localize its expression in plasma membranes under stress.
Basic: How does benzoic acid’s pKa influence its antimicrobial efficacy in fermentation systems?
Benzoic acid (pKa ~4.2) exists in protonated (lipophilic) form at acidic pH, enabling passive diffusion into microbial cells. In yeast, intracellular pH (~7.0) causes dissociation, releasing protons that disrupt membrane potential and inhibit glycolysis. Use buffered media to control extracellular pH and optimize preservative efficacy. Compare with weaker acids (e.g., sorbic acid, pKa ~4.8) to assess pH-dependent activity .
Advanced: How can Response Surface Methodology (RSM) optimize benzoic acid production in yogurt fermentation?
- Variables : Inoculum size (e.g., Lactobacillus spp.), incubation temperature (30–45°C), and fermentation time .
- Design : Central composite design (CCD) with 3–5 levels per variable to model quadratic interactions.
- Analysis : Fit data to a second-order polynomial equation; validate via ANOVA (e.g., R² >0.9). Table 2 in shows maximum benzoic acid yield (e.g., 120 mg/kg) at 37°C and 12-hour incubation.
Basic: What spectroscopic techniques are suitable for characterizing benzoic acid derivatives like 2-bromo-4-methylphenol?
- FT-IR : Identify O-H (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.
- NMR : ¹H NMR distinguishes aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3 ppm).
- Mass spectrometry : Electron ionization (EI) at 70 eV provides molecular ion peaks (e.g., m/z 200 for 2-bromo-4-methylphenol) and fragmentation patterns .
Advanced: How do substituents (e.g., bromine, methyl groups) affect the acid strength and reactivity of phenolic analogs like 2-bromo-4-methylphenol?
Electron-withdrawing groups (e.g., -Br) increase acidity by stabilizing the deprotonated form. Compare pKa values:
- Phenol: ~9.95
- 4-Methylphenol: ~10.2 (electron-donating -CH₃ reduces acidity)
- 2-Bromo-4-methylphenol: ~8.5 (ortho-Br enhances acidity via inductive effects) .
Use potentiometric titration with a glass electrode to measure pKa in aqueous methanol systems .
Basic: What quality-control measures ensure benzoic acid purity in pharmaceutical excipients?
- Chromatographic purity : HPLC with UV detection (λ = 254 nm) to quantify impurities (e.g., benzaldehyde) .
- Melting point : Confirm purity via differential scanning calorimetry (DSC; benzoic acid melts at 122.4°C) .
- Elemental analysis : Validate C, H, O content (e.g., C₇H₆O₂ requires 68.85% C, 4.95% H) .
Advanced: What molecular dynamics (MD) approaches model benzoic acid’s interaction with lipid bilayers?
- Force fields : Use CHARMM36 or GAFF parameters for benzoic acid and DPPC lipids.
- Simulations : Run 100-ns MD trajectories to calculate free energy profiles for passive diffusion.
- Analysis : Measure hydrogen bonding between benzoic acid and phospholipid headgroups. Compare with experimental permeability coefficients from conductometric studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
